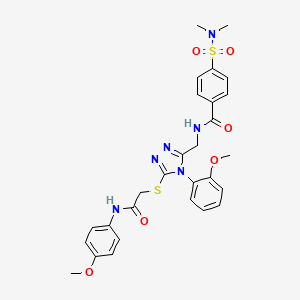
4-(N,N-dimethylsulfamoyl)-N-((4-(2-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-dimethylsulfamoyl)-N-((4-(2-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H30N6O6S2 and its molecular weight is 610.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(N,N-dimethylsulfamoyl)-N-((4-(2-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule with potential biological activities. It is characterized by a molecular formula of C28H30N6O6S2 and a molecular weight of 610.7 g/mol. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure includes a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of methoxyphenyl and sulfonamide groups may enhance its solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the triazole moiety has been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study examining related triazole derivatives, compounds demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting that structural modifications can lead to enhanced activity against specific cancer types .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been evaluated. Triazole derivatives are known to exhibit antifungal properties by inhibiting ergosterol biosynthesis in fungal cells.
Research Findings:
A series of studies have shown that triazole-based compounds can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus species. The mechanism involves disruption of fungal cell membrane integrity .
Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this functional group have been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Experimental Data:
In vitro assays demonstrated that related compounds significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures, indicating their potential as anti-inflammatory agents .
Summary of Biological Activities
科学研究应用
Pharmaceutical Applications
-
Antimicrobial Activity :
- The triazole ring is known for its antifungal properties. Compounds containing triazole have been studied for their effectiveness against various fungal infections. Research indicates that derivatives of triazole exhibit significant antimicrobial activity against pathogens such as Candida and Aspergillus species.
-
Anti-inflammatory Effects :
- The compound may also possess anti-inflammatory properties due to the presence of the sulfonamide group. Studies have shown that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
-
Potential as Anticancer Agents :
- The structure suggests potential activity against cancer cells. Triazole-containing compounds have been investigated for their ability to inhibit tumor growth and metastasis in various cancer models.
Agricultural Applications
-
Pesticide Development :
- The compound's biological activity may extend to agricultural applications, particularly as a pesticide or herbicide. Research into similar compounds has shown promise in managing plant diseases caused by fungi and bacteria.
-
Plant Growth Regulators :
- Compounds with similar structures have been explored as plant growth regulators, enhancing crop yield and resistance to environmental stressors.
Material Science Applications
-
Polymer Chemistry :
- The unique chemical structure allows for potential use in synthesizing new polymers with desirable properties such as increased durability or resistance to degradation.
-
Nanotechnology :
- The compound could serve as a building block for nanomaterials, which are increasingly used in various applications including drug delivery systems and sensors.
Case Studies
-
Antifungal Activity Study :
- A study conducted on triazole derivatives demonstrated that compounds similar to 4-(N,N-dimethylsulfamoyl)-N-((4-(2-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide showed effective inhibition against Candida albicans, suggesting potential therapeutic applications in treating fungal infections.
-
Anti-inflammatory Research :
- In vitro studies on sulfonamide derivatives indicated significant inhibition of COX enzymes, leading to reduced inflammatory markers in cell cultures, highlighting the compound's potential as an anti-inflammatory agent.
属性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O6S2/c1-33(2)42(37,38)22-15-9-19(10-16-22)27(36)29-17-25-31-32-28(34(25)23-7-5-6-8-24(23)40-4)41-18-26(35)30-20-11-13-21(39-3)14-12-20/h5-16H,17-18H2,1-4H3,(H,29,36)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDRLOAXEIZKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














